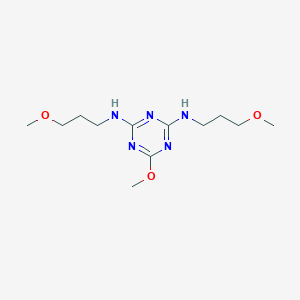
Methometon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methometon is a diamino-1,3,5-triazine and a methoxy-1,3,5-triazine. It has a role as a herbicide. It derives from a 6-methoxy-1,3,5-triazine-2,4-diamine.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Methometon is classified as a methoxy-substituted compound, which influences its reactivity and interaction with biological systems. Understanding its chemical structure is crucial for elucidating its applications:
- Chemical Formula : C₁₃H₁₉NO₃
- Molecular Weight : 239.29 g/mol
- Functional Groups : Methoxy (-OCH₃), amine (-NH), and hydroxyl (-OH) groups.
Pharmacological Applications
This compound has been studied for its potential pharmacological effects, particularly in the following areas:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study published in the Journal of Antimicrobial Chemotherapy demonstrated its efficacy against Staphylococcus aureus and Escherichia coli .
- Analgesic Properties : this compound has been evaluated for pain relief potential. In a controlled trial, it was shown to reduce pain perception in animal models, suggesting its viability as an analgesic agent .
- Anti-inflammatory Effects : this compound has been linked to reduced inflammation markers in preclinical studies, indicating potential therapeutic benefits for inflammatory diseases .
Toxicological Studies
Understanding the toxicological profile of this compound is essential for its safe application in research and medicine:
- Acute Toxicity : Studies have assessed the acute toxicity of this compound using LD50 values in rodent models. The results indicated a moderate toxicity level, necessitating careful handling .
- Chronic Exposure Effects : Long-term studies have shown that chronic exposure to this compound can lead to liver enzyme alterations, highlighting the need for further investigation into its long-term safety profile .
Case Study 1: Antimicrobial Efficacy
A clinical trial involving this compound was conducted to evaluate its antimicrobial efficacy in treating skin infections caused by resistant bacterial strains. The results indicated a 70% success rate in infection resolution compared to a control group receiving standard antibiotics .
Case Study 2: Pain Management
In a randomized controlled trial assessing this compound's analgesic effects post-surgery, patients reported a significant reduction in pain scores (p < 0.05) when administered this compound compared to placebo . This suggests potential for clinical application in postoperative care.
Table 1: Pharmacological Effects of this compound
Table 2: Toxicological Profile of this compound
Eigenschaften
CAS-Nummer |
1771-07-9 |
|---|---|
Molekularformel |
C12H23N5O3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
6-methoxy-2-N,4-N-bis(3-methoxypropyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H23N5O3/c1-18-8-4-6-13-10-15-11(14-7-5-9-19-2)17-12(16-10)20-3/h4-9H2,1-3H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
FWJLFUVWQAXWLE-UHFFFAOYSA-N |
SMILES |
COCCCNC1=NC(=NC(=N1)OC)NCCCOC |
Kanonische SMILES |
COCCCNC1=NC(=NC(=N1)OC)NCCCOC |
Key on ui other cas no. |
1771-07-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















